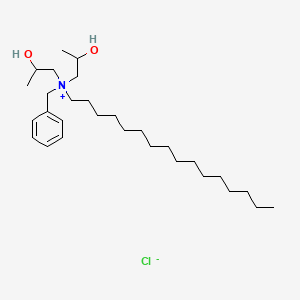
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C29H54ClNO2 and a molecular weight of 484.2 g/mol. This compound is known for its surfactant and antimicrobial properties, making it valuable in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride typically involves the quaternization of a tertiary amine with a halocarbon. One common method is the reaction of hexadecylamine with benzyl chloride in the presence of a base, followed by the addition of 2-hydroxypropyl groups.
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions are prevalent, especially involving the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium hydroxide and other nucleophiles are frequently used.
Major Products:
Oxidation: Products typically include benzaldehyde or benzoic acid derivatives.
Substitution: Substituted benzyl derivatives are common products.
Applications De Recherche Scientifique
Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: Employed in cell culture and molecular biology for its antimicrobial properties.
Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.
Industry: Utilized in the formulation of cleaning agents, fabric softeners, and personal care products.
Mécanisme D'action
The antimicrobial activity of Benzyl(hexadecyl)bis(2-hydroxypropyl)ammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The compound’s cationic nature allows it to interact with the negatively charged components of microbial cell walls, leading to cell lysis and death . This mechanism is similar to other quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial activity .
Similar Compounds:
- Hexadecyltrimethylammonium chloride
- Dodecylbenzyltrimethylammonium chloride
- Benzalkonium chloride
Comparison: this compound is unique due to its dual hydroxypropyl groups, which enhance its solubility and antimicrobial efficacy compared to other quaternary ammonium compounds . Its structure allows for better interaction with microbial membranes, making it a more effective antimicrobial agent .
Propriétés
| 65151-48-6 | |
Formule moléculaire |
C29H54ClNO2 |
Poids moléculaire |
484.2 g/mol |
Nom IUPAC |
benzyl-hexadecyl-bis(2-hydroxypropyl)azanium;chloride |
InChI |
InChI=1S/C29H54NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-30(24-27(2)31,25-28(3)32)26-29-21-18-17-19-22-29;/h17-19,21-22,27-28,31-32H,4-16,20,23-26H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XURDIXCMWFXRBV-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](CC1=CC=CC=C1)(CC(C)O)CC(C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







